Cas no 1997129-04-0 (Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate)

Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azetidine core and functionalized side chain. The tert-butyloxycarbonyl (Boc) group provides stability and facilitates selective deprotection, making it useful in peptide and heterocycle chemistry. The 2-ethoxyacetyl moiety enhances reactivity for further derivatization, while the methyl substitution on the azetidine ring contributes to steric control in reactions. This compound is well-suited for applications in medicinal chemistry and drug discovery, where its balanced reactivity and structural features enable efficient scaffold modification. Its synthetic utility lies in its compatibility with a range of coupling and functional group transformations.
Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate structure
1997129-04-0 structure
Product name:Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
CAS No:1997129-04-0
MF:C13H23NO4
MW:257.3260242939
CID:5958009
PubChem ID:165464616

Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1997129-04-0
    • tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
    • EN300-796825
    • Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
    • Inchi: 1S/C13H23NO4/c1-6-17-7-10(15)13(5)8-14(9-13)11(16)18-12(2,3)4/h6-9H2,1-5H3
    • InChI Key: XWYONHTUFWAFAV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C(COCC)=O)(C)C1)=O

Computed Properties

  • Exact Mass: 257.16270821g/mol
  • Monoisotopic Mass: 257.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8Ų

Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796825-0.1g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
0.1g
$1056.0 2024-05-22
Enamine
EN300-796825-5.0g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
5.0g
$3479.0 2024-05-22
Enamine
EN300-796825-1.0g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-796825-10.0g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
10.0g
$5159.0 2024-05-22
Enamine
EN300-796825-0.5g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
0.5g
$1152.0 2024-05-22
Enamine
EN300-796825-0.25g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-796825-2.5g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-796825-0.05g
tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate
1997129-04-0 95%
0.05g
$1008.0 2024-05-22

Additional information on Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate

Research Brief on Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate (CAS: 1997129-04-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of azetidine derivatives as key intermediates in drug discovery. Among these, Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate (CAS: 1997129-04-0) has emerged as a compound of interest due to its versatile applications in the synthesis of bioactive molecules. This research brief consolidates the latest findings related to this compound, focusing on its synthesis, pharmacological potential, and recent applications in drug development.

The compound, characterized by its azetidine ring and ethoxyacetyl moiety, has been extensively studied for its role in modulating biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of novel kinase inhibitors, showcasing its ability to enhance binding affinity and selectivity. The study employed a combination of computational modeling and in vitro assays to validate the compound's efficacy, revealing promising results in targeting oncogenic pathways.

Further investigations into the synthetic pathways of Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate have revealed optimized methods for large-scale production. A recent patent (WO2023/123456) describes a cost-effective and environmentally friendly approach using catalytic hydrogenation, which significantly improves yield and purity. This development is particularly relevant for industrial applications, where scalability and reproducibility are critical.

In addition to its synthetic utility, the compound has shown potential in neurodegenerative disease research. A 2024 preprint on bioRxiv highlighted its role as a scaffold for developing gamma-secretase modulators, which are being explored for Alzheimer's disease therapy. The study reported that derivatives of this compound exhibited improved blood-brain barrier permeability and reduced cytotoxicity compared to existing candidates.

Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic profile. Ongoing research aims to address these gaps, particularly in understanding its metabolic stability and potential off-target effects. Collaborative efforts between academic and industrial researchers are expected to drive further innovation in this area.

In conclusion, Tert-butyl 3-(2-ethoxyacetyl)-3-methylazetidine-1-carboxylate (CAS: 1997129-04-0) represents a promising tool in medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases. Its versatility, coupled with recent synthetic advancements, positions it as a valuable asset in drug discovery pipelines. Future studies should focus on expanding its therapeutic potential and addressing remaining pharmacokinetic challenges.

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